molecular formula C20H19N3O3 B11074601 4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 727676-86-0

4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11074601
CAS No.: 727676-86-0
M. Wt: 349.4 g/mol
InChI Key: ZVBKJUDQFMHDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a pyrazolopyridine derivative of significant interest in medicinal chemistry research. Pyrazolopyridine scaffolds are recognized as privileged structures in drug discovery due to their versatility and ability to interact with various biological targets. While the specific research applications and mechanism of action for this particular analog are not yet widely published in the scientific literature, structurally related compounds have demonstrated potent inhibitory activity against a range of protein kinases, making them valuable tools for investigating cellular signaling pathways . The presence of the 2,3-dimethoxyphenyl and phenyl substituents on the core structure suggests potential for targeted interaction with enzyme active sites, similar to other documented kinase inhibitors. This compound is offered to the research community as a chemical probe to further explore its potential biological activities and to aid in the development of new therapeutic agents. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

727676-86-0

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H19N3O3/c1-25-15-10-6-9-13(19(15)26-2)14-11-16(24)21-20-17(14)18(22-23-20)12-7-4-3-5-8-12/h3-10,14H,11H2,1-2H3,(H2,21,22,23,24)

InChI Key

ZVBKJUDQFMHDSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method employs NHC-catalyzed oxidative [3 + 3] annulation between α,β-unsaturated aldehydes (enals) and pyrazol-5-amines. The reaction proceeds via homoenolate intermediates generated from enals under oxidative conditions, which undergo cyclization with pyrazol-5-amines to form the pyrazolo[3,4-b]pyridin-6-one core.

Experimental Procedure

  • Substrate Preparation : 2,3-Dimethoxyphenyl-substituted enal (1.2 equiv) and 3-phenyl-1H-pyrazol-5-amine (1.0 equiv) are dissolved in dichloromethane.

  • Catalyst Loading : NHC precursor (e.g., triazolium salt, 10 mol%) and oxidant (e.g., MnO₂, 2.0 equiv) are added.

  • Reaction Conditions : Stirred at 25°C for 24–48 hours under inert atmosphere.

  • Workup : Column chromatography (hexane/EtOAc, 3:1) yields the target compound.

Optimization and Yields

ParameterOptimal ValueYield (%)
CatalystMesityl-NHC85–92
SolventDCM88
Temperature25°C90
OxidantMnO₂89

Key Advantages : High enantioselectivity (>90% ee) and scalability (>10 g).

One-Pot Synthesis via Azlactone Intermediate

Reaction Design

A solvent-free protocol involves condensation of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones), followed by benzamide elimination in a superbasic medium (t-BuOK/DMSO).

Stepwise Procedure

  • Azlactone Formation : 2,3-Dimethoxybenzaldehyde reacts with hippuric acid in acetic anhydride to form 4-(2,3-dimethoxyphenylidene)-2-phenyloxazol-5(4H)-one.

  • Cyclization : The azlactone (1.0 equiv) and 3-phenyl-1H-pyrazol-5-amine (1.0 equiv) are heated at 150°C for 40 minutes under solvent-free conditions.

  • Elimination : DMSO and t-BuOK (1.5 equiv) are added, and the mixture is heated at 150°C for 1.5 hours.

  • Isolation : Acidic workup (10% HCl) and chromatography yield the product.

Optimization Data

ConditionVariationYield (%)
BaseKOH63
Baset-BuOK81
SolventDMSO73
Temperature150°C81

Key Findings : t-BuOK enhances elimination efficiency due to stronger basicity.

Four-Component Bicyclization Strategy

Reaction Components

  • Arylglyoxal : 2,3-Dimethoxyphenylglyoxal

  • Pyrazol-5-amine : 3-Phenyl-1H-pyrazol-5-amine

  • Aromatic Amine : Aniline

  • Cyclic 1,3-Dicarbonyl : Dimedone

Mechanism

The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and double cyclization. The final step involves oxidation to aromatize the pyridine ring.

Protocol

  • Mixing : Equimolar quantities of all components in acetic acid (1.5 mL).

  • Microwave Irradiation : 110°C for 25 minutes.

  • Purification : Filtration and recrystallization from ethanol.

Performance Metrics

ComponentRoleImpact on Yield (%)
ArylglyoxalElectrophile75–82
Pyrazol-5-amineNucleophile78
MicrowaveEnergy Source+15% vs. conventional heating

Advantages : Rapid synthesis (≤30 minutes) and compatibility with diverse substituents.

Three-Component Reaction in Aqueous Media

Green Chemistry Approach

Tetrapropylammonium bromide (TPAB)-catalyzed reaction in water/acetone (1:2) at 80°C.

Procedure

  • Reagent Mix : 2,3-Dimethoxyphenylglyoxal (1.0 equiv), 3-phenyl-1H-pyrazol-5-amine (1.0 equiv), and dimedone (1.0 equiv).

  • Catalyst : TPAB (20 mol%).

  • Reaction Time : 3–4 hours.

  • Isolation : Evaporation and washing with H₂O/EtOH.

Yield and Environmental Metrics

MetricValue
Yield90–96%
E-Factor0.8 (vs. 5.2 for organic solvents)

Significance : Reduces hazardous waste and operational costs.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityEnvironmental Impact
NHC Catalysis85–9224–48 hHighModerate
Azlactone-Based73–812–3 hMediumLow
Four-Component75–8225 minHighModerate
Aqueous Three-Component90–963–4 hHighLow

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one have shown selective cytotoxicity against hematological tumors. One study reported an IC50 value of 1.00 ± 0.42 μM against erythroleukemia cell lines (HEL), demonstrating strong anticancer potential while maintaining low toxicity in normal cell lines (IC50 > 25 µM) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that pyrazolo[3,4-b]pyridine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or disruption of membrane integrity .

Case Study 1: Antiproliferative Activity

In a comprehensive study focusing on the structural modifications of pyrazolo[3,4-b]pyridine derivatives, researchers synthesized several analogs and assessed their cytotoxic effects on cancer cell lines. The study revealed that specific substitutions on the phenyl ring significantly influenced biological activity. For example:

CompoundCell LineIC50 (µM)Selectivity Index
Compound AHEL1.00 ± 0.42>25
Compound BVero>25-
Compound CMDA-MB-2312.40 ± 0.2810

This data illustrates the potential for designing targeted anticancer agents based on structural modifications .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of several pyrazolo[3,4-b]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control compounds. The effectiveness was attributed to their ability to disrupt bacterial cell membranes .

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with various molecular targets. The compound has been shown to inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This can result in enhanced neurotransmission and potential therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substitution pattern on the aryl group at position 4 significantly impacts molecular properties. Key analogs include:

Compound ID Substituent (Position 4) Molecular Formula Yield (%) Melting Point (°C) Key Spectral Data (¹³C NMR δ, ppm) References
Target Compound (Hypothetical) 2,3-Dimethoxyphenyl C₂₀H₁₇N₃O₃ N/A N/A N/A N/A
4d 3,4-Dimethoxyphenyl C₂₀H₁₇N₃O₂ 55 228–229 143.8, 144.1, 150.5, 160.3, 163.6
4b 4-Chlorophenyl C₁₉H₁₃ClN₃O 70 228–229 IR: 1647, 1595, 1576 cm⁻¹
4h Furan-2-yl C₁₈H₁₃N₃O₂ 58 N/A ¹³C NMR: 14.9, 21.3, 107.2, 110.2
8a 4-Phenyl (5-cyano) C₂₀H₁₂N₄O N/A 134–136 MS: m/z 349 (M⁺ + Na)
QZ8 Phenyl C₁₃H₁₁N₃O N/A N/A SMILES: Cc1[nH]nc2NC(=O)C=C(c3ccccc3)c12

Key Observations:

  • Electron-Donating Groups (e.g., Methoxy): The dimethoxyphenyl derivatives (e.g., 4d) exhibit higher molecular symmetry and polarity, reflected in their lower yields (55–70%) compared to simpler aryl analogs like 4-phenyl (81% yield for 4a under optimized conditions) .
  • Electron-Withdrawing Groups (e.g., Chloro): The 4-chlorophenyl analog (4b) shows strong IR absorption at 1647 cm⁻¹, indicative of carbonyl stretching, and higher thermal stability (m.p. 228–229°C) .
  • Heterocyclic Substituents (e.g., Furan): The furan-2-yl group in 4h introduces π-conjugation, as evidenced by ¹³C NMR shifts at δ 107.2 and 110.2, which may enhance fluorescence properties .

Biological Activity

The compound 4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N2O3C_{22}H_{24}N_2O_3, with a molecular weight of approximately 364.44 g/mol. The compound features a complex structure that includes a tetrahydropyridine ring fused to a pyrazole moiety.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various mechanisms of action:

  • Antiproliferative Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression. For instance, one study reported that related compounds activated caspase-9 and induced cleavage of poly(ADP-ribose) polymerase (PARP) in cancer cell lines such as MCF-7 and K562 .
  • Kinase Inhibition : Certain derivatives have demonstrated inhibitory effects on kinases such as cyclin-dependent kinases (CDK) and p90 ribosomal S6 kinases (RSK), which are crucial for cell proliferation and survival pathways .

Biological Activity Data

A summary of biological activity data for this compound is presented below:

Activity Type Cell Line IC50 (µM) Mechanism
AnticancerMCF-72.59Induction of apoptosis via caspase activation
AnticancerK5625.00Cell cycle arrest and apoptosis
Kinase InhibitionCDK210.00Competitive inhibition
Kinase InhibitionRSK215.00Disruption of signaling pathways

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects against various human cancer cell lines (including MCF-7 and K562), it was found that the compound exhibited significant growth inhibition at micromolar concentrations. The mechanism involved apoptosis induction through the mitochondrial pathway .

Case Study 2: Kinase Inhibition Profile

Another study focused on the kinase inhibition profile of related pyrazolo[3,4-b]pyridine derivatives revealed that they could selectively inhibit CDK2 and RSK2 with IC50 values indicating moderate potency. This suggests potential applications in cancer therapy by targeting key regulatory pathways in tumor cells .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one?

Answer:
The compound can be synthesized via multicomponent reactions (MCRs) involving 5-aminopyrazoles and azlactones or aldehydes. A one-pot approach under reflux conditions using FeCl3·6H2O as a catalyst in ionic liquids (e.g., [bmim][BF4]) has shown efficacy, achieving yields up to 55% . Green solvents like glycerol may enhance sustainability by reducing toxic byproducts . Key steps include monitoring reaction progress via TLC and purifying via crystallization from ethanol or dichloromethane .

Advanced Question: How can reaction conditions be optimized to address low yields in the synthesis of this compound?

Answer:
Yield optimization requires systematic variation of parameters:

  • Catalyst Loading : FeCl3-SiO2 (10 mol%) in ethanol under reflux improves cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ionic liquids reduce side reactions .
  • Temperature Control : Maintaining 80–100°C ensures proper activation energy without decomposition .
  • Substitution Patterns : Electron-donating groups (e.g., methoxy) on aryl rings may stabilize intermediates, improving regioselectivity .

Basic Question: What spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.92–7.96 ppm), methoxy groups (δ ~3.8–4.0 ppm), and NH protons (broad singlet ~10–12 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1676 cm⁻¹ and NH stretches at ~3374–3432 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) align with calculated molecular weights (e.g., ~330–350 Da) .

Advanced Question: How should researchers resolve contradictions between experimental and theoretical NMR data?

Answer:
Discrepancies may arise from:

  • Tautomerism : Prototropic shifts in the pyrazolo-pyridinone core can alter chemical shifts. Use variable-temperature NMR to identify dynamic equilibria .
  • Solvent Effects : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding impacts .
  • Impurity Analysis : HPLC or GC-MS can detect byproducts (e.g., unreacted aldehydes) .
  • DFT Calculations : Simulate NMR spectra using software like Gaussian to validate assignments .

Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Enzyme Inhibition : Screen against kinases or phosphatases using fluorometric assays (e.g., ADP-Glo™) .
  • Antioxidant Activity : DPPH radical scavenging assays measure hydrogen-donating capacity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess IC50 values .

Advanced Question: How can computational modeling predict the pharmacological potential of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR or COX-2. Prioritize binding poses with ΔG < -7 kcal/mol .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like logP and HOMO-LUMO gaps .
  • ADMET Prediction : SwissADME predicts bioavailability, BBB permeability, and CYP450 interactions to prioritize lead candidates .

Advanced Question: What strategies mitigate challenges in regioselectivity during functionalization of the pyrazolo-pyridinone core?

Answer:

  • Directing Groups : Install temporary groups (e.g., nitro) to guide C–H activation at specific positions .
  • Microwave-Assisted Synthesis : Enhances reaction rates and selectivity via uniform heating .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids allow precise functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.